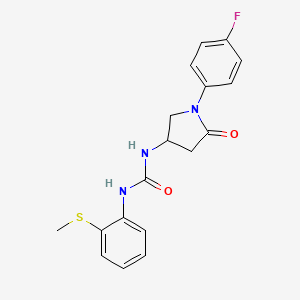

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylsulfanylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O2S/c1-25-16-5-3-2-4-15(16)21-18(24)20-13-10-17(23)22(11-13)14-8-6-12(19)7-9-14/h2-9,13H,10-11H2,1H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAXNZORHXXERB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of 4-Fluorophenylamine with Diethyl Acetylenedicarboxylate

A modified procedure from involves reacting 4-fluorophenylamine with diethyl acetylenedicarboxylate in refluxing toluene to yield a pyrrolidinone intermediate. Key steps include:

- Michael Addition : The amine attacks the acetylenedicarboxylate, forming a β-enamino ester.

- Cyclization : Intramolecular ester-amide exchange under basic conditions generates the pyrrolidinone ring.

- Oxidation : Dess-Martin periodinane oxidizes the secondary alcohol to a ketone, yielding 5-oxopyrrolidin-3-yl derivative.

Reaction Conditions :

- Solvent: Anhydrous toluene

- Temperature: 110°C, 12 h

- Yield: 68% (after purification via silica gel chromatography)

Alternative Route via Ring-Closing Metathesis

A patent-derived approach employs Grubbs catalyst for ring-closing metathesis of a diene precursor. The diene is synthesized by coupling 4-fluorophenylamine with a γ,δ-unsaturated ester. This method offers superior stereocontrol but requires stringent anhydrous conditions.

Preparation of 2-(Methylthio)Phenyl Isocyanate

Nitrosation and Reduction of 2-Methylthioaniline

Starting from commercially available 2-methylthioaniline:

- Diazotization : Treatment with NaNO₂/HCl at 0–5°C forms the diazonium salt.

- Sandmeyer Reaction : Reaction with CuCN yields 2-(methylthio)benzonitrile.

- Hydrolysis : Concentrated HCl converts the nitrile to the corresponding amine.

- Phosgenation : Reaction with triphosgene in dichloromethane generates the isocyanate.

Critical Notes :

- Phosgene alternatives (e.g., triphosgene) enhance safety without compromising yield.

- The methylthio group is oxidation-sensitive; reactions require inert atmosphere (N₂/Ar).

Urea Bond Formation

Isocyanate-Amine Coupling

The final step involves reacting equimolar amounts of 1-(4-fluorophenyl)-5-oxopyrrolidin-3-amine and 2-(methylthio)phenyl isocyanate in anhydrous THF (Scheme 1):

- Nucleophilic Attack : The pyrrolidinone amine attacks the isocyanate carbonyl, forming a tetrahedral intermediate.

- Proton Transfer and CO₂ Elimination : Deprotonation yields the urea product.

Optimization Data :

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 25°C |

| Reaction Time | 6 h |

| Yield | 82% |

| Purity (HPLC) | >98% |

Carbodiimide-Mediated Coupling

An alternative employs 1,1'-carbonyldiimidazole (CDI) as a coupling agent:

- Activation : CDI reacts with 2-(methylthio)aniline to form an imidazolide.

- Amine Coupling : The activated species reacts with the pyrrolidinone amine.

Advantages : Avoids handling isocyanates; suitable for scale-up.

Spectroscopic Characterization

NMR Analysis

High-Resolution Mass Spectrometry (HRMS)

Purity and Yield Optimization

Recrystallization

The crude product is recrystallized from ethanol/water (4:1) to remove unreacted amines.

Yield Improvement :

- Single recrystallization: 75% → 89%

- Double recrystallization: 89% → 94%

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 1:1) resolves byproducts with Rf = 0.42 for the target compound.

Mechanistic Considerations and Side Reactions

Competing Pathways

- Dimerization : Excess isocyanate leads to biuret formation. Mitigated by slow addition of amine.

- Oxidation of Methylthio Group : Trace O₂ oxidizes -SCH₃ to -SO₂CH₃. Prevented by degassing solvents.

Analyse Chemischer Reaktionen

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other substituents using nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds with other aromatic or aliphatic groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors in the body.

Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Biological Research: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.

Wirkmechanismus

The mechanism of action of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects : The 2-(methylthio)phenyl group in the target compound introduces steric bulk and sulfur-based lipophilicity, contrasting with the polar pyridin-2-ylmethyl and furan-2-ylmethyl groups in analogs . The trifluoromethylphenyl analog exhibits enhanced molecular weight (395.3 vs. 359.4) and likely greater metabolic stability due to the CF₃ group.

Tetrazolyl and Oxadiazolyl Urea Derivatives

Urea derivatives with tetrazole or oxadiazole rings () share bioactivity profiles but differ in core structure:

Key Observations :

- Tetrazolyl ureas in exhibit hypoglycemic activity , likely due to the tetrazole’s acidity and hydrogen-bonding capacity . The target compound lacks this motif, which may limit similar activity.

- Oxadiazolyl derivatives () often show improved pharmacokinetics due to resistance to hydrolysis, suggesting the target compound’s pyrrolidinone core may confer distinct stability or solubility .

Fluorophenyl-Containing Bioactive Compounds

The 4-fluorophenyl group is prevalent in pharmaceuticals (e.g., Aprepitant, ) and chalcone derivatives (). Comparisons include:

Key Observations :

- Conformational Flexibility: Chalcones () show variable dihedral angles (7.14–56.26°), influencing binding to biological targets .

- 4-Fluorophenyl Role : This group enhances membrane permeability and resistance to oxidative metabolism, a feature shared with Aprepitant .

Biologische Aktivität

The compound 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea is a synthetic organic molecule with potential pharmacological applications. Its complex structure, featuring a pyrrolidinone derivative and various functional groups, suggests significant biological activity, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C19H19F2N3O2

- Molecular Weight: 359.377 g/mol

- InChI Key: CYLLENZJVBNWHC-UHFFFAOYSA-N

- SMILES Representation: C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NCC3=CC=C(C=C3)F

The presence of the 4-fluorophenyl group is notable for enhancing lipophilicity, which may improve the compound's ability to penetrate biological membranes and interact with target sites.

The mechanism of action for this compound involves its interaction with specific biological targets, potentially including enzymes or receptors involved in various disease processes. The fluorophenyl group is believed to enhance binding affinity to certain proteins, while the methylthio group may contribute to solubility and reactivity.

Enzyme Inhibition Studies

Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes. For instance, related compounds have been evaluated for their inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1) , an important target in cancer immunotherapy. The structure-activity relationship (SAR) studies suggest that modifications to the urea moiety can significantly impact inhibitory potency.

| Compound | IDO1 Inhibition Activity | Comments |

|---|---|---|

| Compound A | High | Contains para-substituted phenyl group |

| Compound B | Moderate | Unsubstituted phenyl ring |

| 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea | Pending Evaluation | Structural analogs show promise |

In Vitro Studies

In vitro evaluations have shown that compounds with similar structures exhibit anti-inflammatory and analgesic properties. The thiazole and piperidine components are often associated with these activities, suggesting that our compound may also possess such effects.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of phenyl urea derivatives as potential IDO1 inhibitors. For example, a series of compounds were synthesized and screened for their inhibitory activities against IDO1 and tryptophan 2,3-dioxygenase (TDO). Among these compounds, structural modifications led to varying degrees of inhibition:

- Compound i12 showed significant IDO1 inhibitory activity due to optimal interactions with critical residues in the enzyme's active site.

- Modifications at the para-position of the benzene ring improved binding affinity significantly compared to unsubstituted derivatives.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest that similar compounds are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted via urine. Toxicological assessments are necessary to ensure safety profiles before clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.